molecular formula C18H11Cl2N3O3S B12188220 6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide

Cat. No.: B12188220
M. Wt: 420.3 g/mol
InChI Key: OJHMRUZSBBVVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, substituted with chlorine atoms and a pyrazole moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid and 1-(thiophen-2-ylmethyl)-1H-pyrazole. The synthesis may involve:

    Formation of the chromene core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of chlorine atoms: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with pyrazole: This step may involve amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole moieties.

    Reduction: Reduction reactions may target the carbonyl groups in the chromene core.

    Substitution: The chlorine atoms in the chromene core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving chromene and pyrazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The chromene core and pyrazole moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-4-oxo-4H-chromene-2-carboxylic acid: Shares the chromene core but lacks the pyrazole moiety.

    1-(Thiophen-2-ylmethyl)-1H-pyrazole: Contains the pyrazole moiety but lacks the chromene core.

Uniqueness

The combination of the chromene core with chlorine substitutions and the pyrazole moiety makes 6,8-dichloro-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide unique. This structural arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H11Cl2N3O3S

Molecular Weight

420.3 g/mol

IUPAC Name

6,8-dichloro-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide

InChI

InChI=1S/C18H11Cl2N3O3S/c19-10-6-12-14(24)8-15(26-17(12)13(20)7-10)18(25)22-16-3-4-21-23(16)9-11-2-1-5-27-11/h1-8H,9H2,(H,22,25)

InChI Key

OJHMRUZSBBVVEP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.